2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene
Overview
Description
2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene is a chemical compound with the molecular formula C₄₈H₇₂O₆ . It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and exhibits intriguing properties due to its unique structure. The compound consists of a central triphenylene core with six pentyloxy (C₅H₁₁O) substituents attached at specific positions. These substituents enhance solubility and influence its behavior in various applications .
Synthesis Analysis
The synthesis of This compound involves the attachment of pentyloxy groups to the triphenylene core. Researchers have employed various methods, including oxidative coupling reactions and functionalization of existing triphenylene derivatives. The choice of synthetic route impacts the compound’s purity, yield, and scalability .
Molecular Structure Analysis
The compound’s molecular structure consists of a planar triphenylene core with six pentyloxy chains extending radially from the central ring. The pentyloxy groups provide steric hindrance, affecting intermolecular interactions and self-assembly behavior. The aromatic π-conjugated system within the triphenylene core contributes to its electronic properties, making it relevant for optoelectronic applications .
Chemical Reactions Analysis
- Electrochemical Reactions : The compound can undergo reversible redox reactions, impacting its charge transport properties .
Physical and Chemical Properties Analysis
Scientific Research Applications
Liquid Crystal Synthesis and Properties
Research has shown the synthesis of various monofunctionalized triphenylene-based discotic liquid crystals, starting from compounds closely related to 2,3,6,7,10,11-hexakis(pentyloxy)triphenylene. These liquid crystals exhibit a broader range of mesogenicity and more ordered mesophases at lower temperatures than the parent compound, significantly impacting their photophysical properties, such as fluorescence efficiency and color (Rego, Kumar, & Ringsdorf, 1996).
Optical Properties Modification
The modification of triphenylene molecules, including those structurally similar to this compound, has been found to alter their optical properties significantly. For example, silyl substituents have been shown to modify the optical properties of triphenylene (Kyushin et al., 2003).
Photophysical Property Studies
Studies on photophysical properties of compounds like this compound have revealed insights into the interactions of alkylsulfanyl, alkylsulfonyl, and alkyloxy substituents with the triphenylene core. These interactions significantly affect absorption, emission spectra, and radiative processes (Baunsgaard et al., 1997).
Mesomorphic Properties and Discotic Liquid Crystals
New hexasubstituted triphenylene derivatives, which include variations of this compound, have been synthesized, displaying novel mesomorphic properties. These derivatives form hexagonal columnar phases and even discotic nematic phases, showcasing the diversity in liquid crystalline behaviors (Kumar & Naidu, 2002).
CPI Stabilized Liquid Crystal Compounds
Research on CPI (complementary polytopic interaction) stabilized liquid crystal compounds has involved derivatives of 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene. These compounds exhibit stable enantiotopic Colh columnar liquid crystal phases over a wide temperature interval, enhancing our understanding of liquid crystal behavior (Boden, Bushby, Liu, & Lozman, 2001).
Charge-transfer in Two-component Columnar Phases
Comparative studies on CPI compounds and 'charge transfer compounds' have used 2,3,6,7,10,11-hexakis(hexyloxytriphenylene) to understand their phase formation and stabilizing interactions. These studies offer insights into local molecular packing and interactions in these systems (Boden, Bushby, & Lozman, 2004).
Polymesomorphism and Liotropic Mesomorphism Studies
Research on polysubstituted triphenylenes has led to the synthesis of previously unknown derivatives, including hexakis(dodecyloxy)triphenylene, providing insights into polymesomorphism and liotropic mesomorphism in organic solvents (Zemtsova & Zheleznov, 2004).
Functionalized Triphenylene Synthesis
Functionalized triphenylene derivatives have been synthesized starting from hexakis(pentyloxy)triphenylene. These derivatives serve as precursors for processible triphenylene discotic dimers, oligomers, polymers, and networks, showcasing the versatility in chemical modifications (Kumar & Manickam, 1998).
Discotic Liquid Crystal Conductors
The molecular engineering of triphenylene-based discotic liquid crystal conductors, such as 2,3,6,7,10,11-hexakis(hexyloxy)triphenylene, has been explored to enhance charge-carrier mobility and extend the mesophase range. This research is significant for applications in electronic devices (Bushby, Donovan, Kreouzis, & Lozman, 2005).
Semiconducting Molecules Based on Triphenylene
New semiconducting materials based on a triphenylene core have been designed, showcasing lower bandgap energies and solubility suitable for OFET and OSC fabrications. This research expands the potential applications of triphenylene derivatives in electronic devices (Hoang, Nguyen, & Choi, 2011).
Mechanism of Action
The exact mechanism of action depends on the application. In organic electronics, 2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene acts as a semiconducting material. Its π-conjugated system facilitates charge transport, enabling efficient electron or hole mobility. In liquid crystals, the compound’s self-assembly behavior influences mesophase formation and optical properties .
Properties
IUPAC Name |
2,3,6,7,10,11-hexapentoxytriphenylene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O6/c1-7-13-19-25-49-43-31-37-38(32-44(43)50-26-20-14-8-2)40-34-46(52-28-22-16-10-4)48(54-30-24-18-12-6)36-42(40)41-35-47(53-29-23-17-11-5)45(33-39(37)41)51-27-21-15-9-3/h31-36H,7-30H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHHLYFBQPYIFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCCCCC)OCCCCC)OCCCCC)OCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446283 | |
Record name | 2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69079-52-3 | |
Record name | 2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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